molecular formula C19H21NO3 B1343322 3-Methoxy-3'-morpholinomethyl benzophenone CAS No. 898765-07-6

3-Methoxy-3'-morpholinomethyl benzophenone

Cat. No.: B1343322
CAS No.: 898765-07-6
M. Wt: 311.4 g/mol
InChI Key: YLKTYFZXVNKRDU-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, is more than a simple aromatic ketone; it is a ubiquitous scaffold in medicinal chemistry and materials science. nih.gov Benzophenone motifs are of considerable interest to researchers because they are found in numerous pharmacologically relevant natural products and serve as versatile synthetic building blocks. nih.gov

The significance of benzophenone derivatives spans multiple fields:

Medicinal Chemistry : The benzophenone scaffold is present in many naturally occurring molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Synthetic benzophenone derivatives are also components of various marketed drugs. nih.gov

Photochemistry : Benzophenones are widely used as photoinitiators in UV-curing applications for inks, imaging, and clear coatings. wikipedia.org They can absorb UV light and initiate chemical reactions, a property that is also harnessed in biological research where they act as photophysical probes to identify and map peptide-protein interactions. wikipedia.org

Industrial Applications : In commercial products like perfumes and soaps, benzophenone is used to prevent UV light from damaging scents and colors. wikipedia.org It can also be added to plastic packaging as a UV blocker to prevent the photo-degradation of the polymer or its contents. wikipedia.org Furthermore, these derivatives are valued for their diverse physicochemical properties, including electrochemical and spectroscopic characteristics. taylorandfrancis.com

Role of Methoxy (B1213986) and Morpholine (B109124) Moieties in Modulating Molecular Properties

The functionality of the core benzophenone structure is precisely tuned by the addition of substituents. In 3-Methoxy-3'-morpholinomethyl benzophenone, the methoxy and morpholine groups each impart distinct and advantageous characteristics.

The methoxy group (-OCH₃) is a small, common functional group that can profoundly influence a molecule's properties. nih.govwikipedia.org Medicinal chemists frequently incorporate this group into synthetic pharmaceuticals to leverage its beneficial effects on ligand-target binding, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.govresearchgate.net The oxygen atom in a methoxy group can act as a proton acceptor for various types of hydrogen bonds, which can be pivotal in modulating intermolecular interactions within ligand-protein complexes. researchgate.net Depending on its position on an aromatic ring, a methoxy substituent can function as an electron-donating or electron-withdrawing group, thereby altering the electronic properties of the molecule. wikipedia.org The position of the methoxy group has been shown to have a significant effect on the biological properties and pharmacokinetics of molecules. nih.gov

The morpholine moiety is a heterocyclic amine that is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This designation is due to its frequent appearance in approved and experimental drugs and its advantageous physicochemical, biological, and metabolic properties. nih.gov The inclusion of a morpholine ring can enhance a molecule's potency by facilitating molecular interactions with target proteins and can modulate pharmacokinetic characteristics. ijprems.com It is often used to improve crucial drug-like properties such as solubility, bioavailability, and metabolic stability. researchgate.netbiosynce.com The morpholine ring is a versatile and readily accessible synthetic building block, making its incorporation into complex molecules synthetically feasible. nih.gov

Influence of Key Functional Moieties

Moiety Common Roles in Modulating Molecular Properties
Methoxy (-OCH₃) Influences electronic properties (electron donation/withdrawal). wikipedia.org Acts as a hydrogen bond acceptor, aiding in ligand-target binding. researchgate.net Modifies physicochemical and pharmacokinetic (ADME) properties. nih.govresearchgate.net

| Morpholine | Enhances pharmacological potency and efficacy. ijprems.comresearchgate.net Improves drug-like properties: solubility, bioavailability, metabolic stability. nih.govbiosynce.com Acts as a versatile synthetic building block. nih.gov |

Overview of Academic Research Trajectories for Complex Organic Compounds

The academic exploration of a novel compound like this compound typically follows a structured, multi-stage trajectory designed to move from initial concept to a thorough understanding of its properties and potential applications. This workflow integrates synthesis, purification, and analysis, often accelerated by modern technologies.

A typical research workflow involves several key stages:

Synthesis : The process begins with the chemical synthesis of the target molecule. biotage.com Organic chemists devise and optimize reaction pathways, which may involve techniques like microwave-assisted synthesis to improve speed and efficiency. discoveracs.org For complex molecules, this often involves multi-step sequences. youtube.com

Work-Up and Purification : After the initial reaction, the crude product mixture must be processed. This "work-up" step is followed by purification, commonly using methods like flash chromatography to isolate the desired compound from byproducts and unreacted starting materials. biotage.com

Evaporation and Isolation : The purified compound, dissolved in a solvent, is then isolated through evaporation. biotage.com This step yields the final, pure substance for analysis.

Structural Characterization and Analysis : The identity and purity of the synthesized compound are confirmed using a variety of analytical techniques. Spectroscopic methods are essential for elucidating the molecular structure.

Property Evaluation : Once the compound is synthesized and characterized, its chemical, physical, and biological properties are investigated. For a molecule with a benzophenone and morpholine framework, this could involve screening for potential pharmacological activities (such as anti-inflammatory or anticancer effects) or evaluating its photochemical properties. nih.gov

Structure-Activity Relationship (SAR) Studies : To refine the properties of the initial compound, researchers often synthesize a series of related analogues. By systematically altering the structure—for instance, by changing the position of the methoxy group—and observing the effect on a specific activity, they can establish a structure-activity relationship (SAR). nih.gov This information is crucial for designing more potent or selective compounds.

This entire process, from initial synthesis to final analysis, is increasingly supported by automation and computational tools, which help predict molecular properties and streamline the experimental workflow. nso-journal.orgnih.gov

Typical Academic Research Trajectory for a Novel Organic Compound

Stage Description Key Techniques
1. Synthesis Creation of the target molecule through chemical reactions. Microwave-assisted synthesis, multi-step synthesis. biotage.comdiscoveracs.org
2. Purification Isolation of the desired compound from the reaction mixture. Flash chromatography, extraction. biotage.com
3. Characterization Confirmation of the molecule's structure and purity. Spectroscopy (NMR, IR, Mass Spectrometry).
4. Property Evaluation Testing the compound for specific biological or physical properties. In vitro assays, photochemical analysis. nih.gov

| 5. SAR Studies | Synthesis and testing of analogues to understand how structure affects function. | Comparative analysis of related compounds. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKTYFZXVNKRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643070
Record name (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-07-6
Record name (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 3 Methoxy 3 Morpholinomethyl Benzophenone

Strategic Disconnections and Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. researchgate.net For 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685), the analysis primarily focuses on the disconnection of the robust benzophenone core and the introduction of the key functional groups.

Approaches to the Benzophenone Core with Methoxy (B1213986) Substitution

The most logical disconnection in the retrosynthesis of a benzophenone derivative is the cleavage of one of the C-C bonds between the carbonyl group and the aromatic rings. This leads to two primary synthons: an acyl cation and an aryl anion, or vice versa. The most common and practical synthetic equivalent for this disconnection is the Friedel-Crafts acylation reaction. masterorganicchemistry.com

In the context of 3-Methoxy-3'-morpholinomethyl benzophenone, two main retrosynthetic pathways can be envisioned for the formation of the core structure:

Route A: Disconnection of the bond between the carbonyl carbon and the methoxy-substituted ring. This leads to a 3-methoxy-substituted aryl nucleophile (or its equivalent) and a 3-(morpholinomethyl)benzoyl electrophile.

Route B: Disconnection of the bond between the carbonyl carbon and the morpholinomethyl-substituted ring. This suggests a 3-(morpholinomethyl)-substituted aryl nucleophile and a 3-methoxybenzoyl electrophile.

Route A is often preferred due to the activating nature of the methoxy group on its corresponding aromatic ring, which facilitates electrophilic aromatic substitution. libretexts.orgquora.com

Introduction of the Morpholinomethyl Moiety

The morpholinomethyl group can be introduced at two different stages of the synthesis, leading to distinct retrosynthetic strategies:

Late-Stage Functionalization: In this approach, the benzophenone core is first synthesized, followed by the introduction of the morpholinomethyl group. For instance, a 3-methoxy-3'-methylbenzophenone (B1338468) could be subjected to benzylic halogenation followed by nucleophilic substitution with morpholine (B109124). Alternatively, a 3-methoxy-3'-aminobenzophenone could undergo reductive amination with morpholine and formaldehyde (B43269).

Precursor-Based Introduction: This strategy involves the synthesis of a precursor already bearing the morpholinomethyl group. A key intermediate in this approach would be 3-(morpholinomethyl)benzoic acid or its corresponding acyl chloride. rsc.org This precursor would then be used in a Friedel-Crafts acylation with anisole (B1667542) to construct the final benzophenone skeleton.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its constituent aromatic synthons.

Preparation of Methoxy-Substituted Aromatic Synthons

The methoxy-substituted aromatic precursor is typically derived from anisole (methoxybenzene) or a related derivative.

The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orguomustansiriyah.edu.iq This high reactivity makes anisole an excellent substrate for Friedel-Crafts acylation. researchgate.netnih.gov

When reacting anisole with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the acylation predominantly occurs at the para position due to steric hindrance at the ortho positions. libretexts.org This regioselectivity is a key consideration in the synthesis of 3-methoxybenzophenone (B1367068) derivatives. To achieve the desired meta-substitution pattern, one might start with a precursor where the directing groups enforce this outcome, or employ more advanced catalytic systems that can override the inherent directing effects.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Anisole

ElectrophileMajor Product(s)Minor Product(s)
Br₂p-Bromoanisoleo-Bromoanisole
HNO₃/H₂SO₄p-Nitroanisoleo-Nitroanisole
RCOCl/AlCl₃p-Methoxyacetophenoneo-Methoxyacetophenone

Data compiled from various sources on electrophilic aromatic substitution. libretexts.org

While the methoxy group is often introduced early in a synthetic sequence, for example, by using anisole as a starting material, there are advanced methods for the hydroxylation of aromatic rings, which can then be alkylated to form the desired methoxy ether. mdpi.comnih.gov

Recent advancements in catalysis have led to the development of methods for the direct hydroxylation of aromatic compounds using environmentally benign oxidants like hydrogen peroxide. mdpi.com These reactions often employ transition metal catalysts to achieve high selectivity. Once the hydroxyl group is in place, standard alkylation procedures can be used.

Table 2: Selected Methods for Aromatic Hydroxylation

Reagent SystemCatalystDescription
H₂O₂Ti-containing zeolitesSelective hydroxylation of phenols and other activated aromatics. mdpi.com
H₂O₂ / Fe²⁺ (Fenton's reagent)NoneGenerates hydroxyl radicals for non-selective hydroxylation. acs.org
O₂ / Reducing agentBiocatalysts (e.g., P450 monooxygenases)Enzymatic hydroxylation with high regio- and stereoselectivity. nih.gov

Following hydroxylation, the resulting phenol (B47542) can be converted to the methoxy ether via Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Synthesis of Morpholine-Containing Intermediates

The morpholine moiety is a crucial pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates. nih.gov Its synthesis and subsequent functionalization are therefore of significant interest.

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org Its construction can be achieved through various synthetic routes, often starting from readily available precursors like 1,2-amino alcohols. researchgate.net Key strategies include intramolecular cyclization reactions which are designed to form the dual C-O and C-N bonds characteristic of the ring.

One prevalent method involves the N-alkylation of a 1,2-amino alcohol with a two-carbon electrophile that contains a leaving group, followed by an intramolecular Williamson ether synthesis. A more direct approach utilizes the reaction of N-substituted diethanolamines under dehydrating conditions, often with a strong acid catalyst like sulfuric acid. Another efficient, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate, which provides the N-monoalkylation product that can be cyclized to the morpholine ring. organic-chemistry.org

Recent advancements have focused on developing modular and stereoselective methods. For instance, a concise route to polysubstituted morpholines has been developed using the ring-opening of 2-tosyl-1,2-oxazetidine with various nucleophiles. acs.org This method allows for the creation of highly decorated and conformationally rigid morpholine structures.

Table 1: Comparison of Selected Morpholine Ring Synthesis Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Dehydration of Diethanolamines N-substituted diethanolamineStrong acid (e.g., H₂SO₄), heatSimple, uses common starting materialsHarsh conditions, may not be suitable for sensitive substrates
From 1,2-Amino Alcohols 1,2-Amino alcohol, Bis(2-haloethyl)etherBaseModular, allows for various N-substituentsRequires handling of hazardous haloethyl ethers
Ethylene Sulfate Protocol organic-chemistry.org1,2-Amino alcohol, Ethylene sulfateBase (e.g., tBuOK)High-yielding, redox-neutral, mild conditionsEthylene sulfate can be moisture-sensitive
Oxazetidine Ring Opening acs.org2-Tosyl-1,2-oxazetidine, Carbon nucleophilesBase catalystHighly modular, access to polysubstituted morpholinesRequires synthesis of the strained oxazetidine precursor

The target molecule features a tertiary amine, where the morpholine nitrogen is attached to a benzylic carbon. fiveable.me The formation of this C-N bond is a critical step in the synthesis. There are several reliable methods for creating tertiary amines. youtube.com

One of the most common and versatile methods is reductive amination . youtube.com This reaction involves the condensation of a secondary amine (morpholine) with an aldehyde or ketone (a 3-formylbenzophenone precursor) to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the tertiary amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Another powerful strategy is the nucleophilic substitution reaction. This involves reacting morpholine, acting as a nucleophile, with a substrate containing a good leaving group at the benzylic position, such as 3-(bromomethyl)benzophenone or 3-(tosyloxymethyl)benzophenone. This SN2 reaction directly forms the desired C-N bond. quora.com

The direct alkylation of amines can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. chemguide.co.uk However, by carefully controlling stoichiometry and reaction conditions, the formation of the tertiary amine can be favored.

Table 2: Methods for Tertiary Amine Formation

Method Precursors Typical Reagents Key Features
Reductive Amination Secondary amine (Morpholine) + Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CNMild conditions, high functional group tolerance, one-pot procedure.
Nucleophilic Substitution (Alkylation) Secondary amine (Morpholine) + Alkyl halide/tosylateBase (e.g., K₂CO₃, Et₃N)Direct bond formation, straightforward procedure.
Amide Reduction N-acylmorpholine derivativeLiAlH₄, BH₃Effective for converting amides to amines.

C-C and C-N Bond Formation Strategies

The construction of the diarylmethanone (benzophenone) core and the installation of the amine functionality rely on robust and selective bond-forming reactions. Modern catalysis, in particular, has revolutionized the synthesis of such structures.

The formation of the carbon-carbon bond between the two aryl rings of the benzophenone skeleton is a pivotal step. While classical methods like Friedel-Crafts acylation are useful, they can suffer from poor regioselectivity with substituted aromatics. researchgate.net Palladium-catalyzed cross-coupling reactions offer a highly versatile and selective alternative for the synthesis of unsymmetrical diaryl ketones. mdpi.com

The Suzuki-Miyaura coupling is a premier method for this transformation. edu.krd This reaction couples an organoboron compound (like an arylboronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. edu.krd For the synthesis of this compound, this could be achieved by:

Coupling of 3-methoxybenzoyl chloride with a (3-(morpholinomethyl)phenyl)boronic acid derivative.

Coupling of a 3-(morpholinomethyl)benzoyl halide with a (3-methoxyphenyl)boronic acid.

These reactions typically proceed with high yields and excellent functional group tolerance. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction and achieving high site-selectivity, especially when multiple reactive sites are present. researchgate.netthieme-connect.com

Table 3: Suzuki-Miyaura Coupling for Benzophenone Synthesis

Component A Component B Catalyst (Example) Base (Example) Outcome
Arylboronic AcidAcyl HalidePd(PPh₃)₄K₃PO₄C-C bond formation to yield a diaryl ketone. mdpi.com
Aryl Halide/TriflateArylboronic AcidPd(OAc)₂ with ligandNa₂CO₃Used in multi-step syntheses involving a carbonyl insertion or subsequent oxidation.

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are critical for the preparation of chiral analogues and other complex molecules. numberanalytics.com Asymmetric reactions allow for the creation of specific stereoisomers, which is vital in medicinal chemistry where enantiomers can have vastly different biological activities.

Stereoselective alkylation refers to methods that introduce an alkyl group to a prochiral center with control over the resulting stereochemistry. numberanalytics.com This is often achieved by using chiral auxiliaries, which are temporarily attached to the substrate to direct the approach of the electrophile, or by using chiral catalysts. acs.org For example, the alkylation of chiral N-acyl oxazolidinone enolates can proceed with excellent diastereoselectivity. researchgate.net Such methods would be essential if, for instance, a stereocenter were to be introduced on the methylene (B1212753) bridge connecting the morpholine ring.

Stereoselective amination involves the introduction of an amino group to a molecule to form a new stereocenter. numberanalytics.com This can be accomplished through various means, including the reduction of chiral imines or the use of enzymes like transaminases, which can convert ketones to chiral amines with very high enantioselectivity. mdpi.comnih.gov Metal-catalyzed methods have also been developed for the direct, stereoselective α-amination of carbonyl compounds. acs.org

Table 4: Principles of Stereoselective Synthesis

Reaction Type Methodology Key Principle Potential Application
Stereoselective Alkylation Chiral auxiliaries, Chiral catalysts (e.g., phase-transfer, Lewis acid). numberanalytics.comThe chiral entity creates a diastereomeric transition state, favoring the formation of one stereoisomer.Synthesis of analogues with stereocenters on the alkyl chain.
Stereoselective Amination Enzymatic resolution (e.g., transaminases), Asymmetric hydrogenation of enamines. mdpi.comEnzymes or chiral catalysts recognize one prochiral face of the substrate, leading to an enantiomerically enriched product.Creation of chiral amine derivatives.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates portions of all starting materials. numberanalytics.comnih.gov This approach aligns with the principles of green chemistry by maximizing atom economy and reducing reaction steps, purification, and waste. frontiersin.org

Isocyanide-based MCRs, such as the Ugi reaction and the Passerini reaction , are particularly prominent. nih.govshodhsagar.com

The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net

The Ugi four-component reaction extends this by adding an amine, which first condenses with the carbonyl compound to form an imine. The imine then reacts with the isocyanide and carboxylic acid to produce a bis-amide. nih.govnih.gov

While a direct MCR for this compound is not straightforward, these reactions are invaluable for rapidly generating libraries of complex molecules for drug discovery. For example, an Ugi reaction could be used to synthesize complex morpholine-containing peptide-like structures or to quickly assemble fragments that are later converted into the desired benzophenone scaffold through subsequent chemical transformations. nih.gov

Table 5: Overview of Prominent Multicomponent Reactions

Reaction Name Number of Components Reactants Core Product Structure
Passerini Reaction nih.govThreeIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxyamide
Ugi Reaction numberanalytics.comFourIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylaminoamide (Bis-amide)
Biginelli Reaction numberanalytics.comThreeAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone
Mannich Reaction ThreeAldehyde, Amine, Enolizable Carbonyl Compoundβ-Amino-carbonyl compound

Iii. Theoretical and Computational Investigations of 3 Methoxy 3 Morpholinomethyl Benzophenone

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Torsional Barriers

Conformational analysis of a flexible molecule like 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685) would involve identifying its stable three-dimensional structures (conformers) and the energy barriers for rotation around its single bonds. The benzophenone core, with its two phenyl rings attached to a carbonyl group, is known to adopt a non-planar conformation to relieve steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are critical parameters.

Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface of the molecule as a function of these key dihedral angles. This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, which define the energy barriers for interconversion between conformers.

Table 1: Hypothetical Torsional Barrier Data for Key Rotatable Bonds in 3-Methoxy-3'-morpholinomethyl benzophenone

Rotatable BondDescriptionHypothetical Torsional Barrier (kcal/mol)
Phenyl-C(O)Rotation of the 3-methoxyphenyl (B12655295) ringData not available
C(O)-PhenylRotation of the 3'-morpholinomethylphenyl ringData not available
Phenyl-ORotation of the methoxy (B1213986) groupData not available
Phenyl-CH₂Rotation of the morpholinomethyl groupData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable property for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP maps regions of positive and negative electrostatic potential onto the electron density surface of the molecule.

For this compound, the oxygen atom of the carbonyl group and the oxygen and nitrogen atoms of the morpholine (B109124) ring are expected to be regions of negative electrostatic potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive electrostatic potential.

Various population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld, could be used to calculate the partial atomic charges on each atom. This would provide a quantitative measure of the electron distribution and help to understand the electronic effects of the methoxy and morpholinomethyl substituents on the benzophenone core.

Intermolecular Interaction Modeling in Solution and Solid State

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties, such as solubility and crystal packing.

In solution, the interactions would be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding between the morpholine or carbonyl groups and protic solvents. Computational models, such as those employing implicit or explicit solvent molecules, could be used to simulate these interactions and calculate properties like the solvation free energy.

In the solid state, the molecules would pack in a crystalline lattice to maximize favorable intermolecular interactions. Computational crystal structure prediction methods could be used to explore possible packing arrangements and identify the most stable crystal polymorphs. These models would analyze the various non-covalent interactions, such as π-π stacking between the phenyl rings and C-H···O or C-H···π interactions, that dictate the crystal architecture.

Computational Support for Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, several types of reactions could be investigated.

For instance, the carbonyl group of the benzophenone moiety is known to undergo photochemical reactions, such as photoreduction in the presence of a hydrogen donor. Computational studies could model the triplet excited state of the molecule and map out the reaction pathway for hydrogen abstraction.

Additionally, the reactivity of the substituent groups could be explored. For example, the nitrogen atom of the morpholine ring could act as a nucleophile or a base. Quantum chemical calculations could be used to determine the proton affinity of the nitrogen atom and to model the transition states for its reactions with various electrophiles. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

Iv. Advanced Spectroscopic and Structural Characterization of 3 Methoxy 3 Morpholinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental data for 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685) is not widely published, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be accurately predicted based on the well-established effects of its constituent functional groups. The structure consists of three key components: a 3-methoxyphenyl (B12655295) group, a central ketone carbonyl, and a 3'-(morpholinomethyl)phenyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy (B1213986), methylene (B1212753), and morpholine (B109124) protons. The aromatic protons on both phenyl rings are expected to appear in the downfield region (δ 7.0–7.8 ppm) due to the deshielding effect of the ring currents and the electron-withdrawing carbonyl group. The methoxy group (-OCH₃) should produce a sharp singlet at approximately δ 3.8 ppm. mdpi.com The methylene bridge protons (-CH₂-) connecting the phenyl ring to the morpholine nitrogen would likely appear as a singlet around δ 3.5 ppm. The morpholine ring protons are expected to show two distinct multiplets, corresponding to the protons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂), typically found between δ 2.4 and δ 3.7 ppm. researchgate.net

Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (C₆H₄)7.0 – 7.8Multiplets (m)
Methoxy (O-CH₃)~3.8Singlet (s)
Methylene Bridge (Ar-CH₂-N)~3.5Singlet (s)
Morpholine (O-(CH₂)₂)~3.7Triplet (t) or Multiplet (m)
Morpholine (N-(CH₂)₂)~2.5Triplet (t) or Multiplet (m)

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The most downfield signal is expected for the carbonyl carbon (C=O) at approximately δ 196 ppm, a characteristic shift for benzophenones. rsc.org The aromatic carbons will resonate in the δ 114–138 ppm range, with carbons attached to the methoxy and carbonyl groups showing distinct shifts. The methoxy carbon (-OCH₃) is predicted to appear around δ 55 ppm. rsc.org The methylene bridge carbon (-CH₂-) would be found near δ 62 ppm. The morpholine carbons are expected at approximately δ 67 ppm for the O-CH₂ carbons and δ 53 ppm for the N-CH₂ carbons. researchgate.net

Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~196
Aromatic (C-O)~160
Aromatic (C-C=O)~138
Aromatic (C-H)114 – 132
Methylene Bridge (Ar-CH₂-N)~62
Methoxy (O-CH₃)~55
Morpholine (O-CH₂)~67
Morpholine (N-CH₂)~53

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to establish the connectivity of protons within each aromatic ring by identifying adjacent protons. It would also confirm the coupling between the two sets of methylene protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC experiment would definitively link the predicted proton signals for the methoxy, methylene, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations would include the signal from the methylene bridge protons (-CH₂-) to the adjacent aromatic carbon and the morpholine N-CH₂ carbons. Correlations from the aromatic protons to the central carbonyl carbon would confirm the benzophenone core structure.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 3-Methoxy-3'-morpholinomethyl benzophenone would be dominated by absorptions corresponding to its key functional groups. The most prominent peak is expected to be the strong C=O stretching vibration of the diaryl ketone, typically observed in the 1650–1670 cm⁻¹ region. nist.gov The spectrum would also feature C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene and methoxy groups (in the 2800–3000 cm⁻¹ range). upi.edu Characteristic C-O stretching vibrations for the aromatic ether (methoxy group) and the aliphatic ether (morpholine ring) would appear in the fingerprint region, typically between 1250 cm⁻¹ and 1030 cm⁻¹. upi.edu

Predicted Characteristic FTIR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic3100 – 3000Medium
C-H StretchAliphatic (CH₂, CH₃)3000 – 2820Medium
C=O StretchDiaryl Ketone1670 – 1650Strong
C=C StretchAromatic Ring1600 – 1450Medium to Strong
C-O StretchAromatic Ether (Ar-O-CH₃)1260 – 1200Strong
C-N StretchTertiary Amine (Morpholine)1250 – 1020Medium
C-O StretchAliphatic Ether (C-O-C)1150 – 1070Strong

To support the assignment of experimental FTIR bands, theoretical calculations of the vibrational frequencies can be performed. Using computational methods such as Density Functional Theory (DFT), the molecule's geometry is first optimized to find its lowest energy conformation. Subsequently, the vibrational frequencies corresponding to the normal modes of vibration are calculated.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model. Therefore, they are typically scaled by an empirical factor to improve the correlation with the experimental spectrum. This comparison allows for a more confident and detailed assignment of each absorption band, including complex vibrations in the fingerprint region, thereby validating the structural interpretation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₉H₂₁NO₃, corresponding to a molecular weight of 311.37 g/mol . chemicalbook.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 312.15.

The fragmentation of this ion in tandem MS (MS/MS) experiments would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the amine nitrogen is a common pathway for molecules containing tertiary amine side chains. libretexts.orgmiamioh.edu Cleavage of the bonds adjacent to the central carbonyl group is also a characteristic fragmentation pattern for benzophenones. researchgate.net

Key predicted fragmentation pathways include:

Formation of an iminium ion: Cleavage of the benzyl-morpholine bond would yield a stable iminium ion at m/z 100.1 ([C₅H₁₀NO]⁺).

Formation of acylium ions: Cleavage at the carbonyl group could lead to the formation of a 3-methoxybenzoyl cation at m/z 135.0 ([C₈H₇O₂]⁺) or a 3-(morpholinomethyl)benzoyl cation.

Loss of the morpholine group: A neutral loss of the morpholine moiety could also be observed.

Predicted Major Fragments in Mass Spectrometry

Predicted m/zProposed Fragment IonFragmentation Pathway
312.15[C₁₉H₂₂NO₃]⁺Protonated Molecular Ion [M+H]⁺
211.08[C₁₄H₁₁O₂]⁺Loss of the morpholinomethyl group
135.04[C₈H₇O₂]⁺3-Methoxybenzoyl cation (α-cleavage)
100.08[C₅H₁₀NO]⁺Morpholinylmethaniminium ion (α-cleavage)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C19H21NO3, the theoretical monoisotopic mass can be calculated.

An experimental HRMS analysis would provide a measured exact mass. The comparison between the theoretical and experimental mass would serve to unequivocally confirm the elemental formula of the compound. Currently, no published studies present this experimental data for this compound.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Parameter Value
Molecular Formula C19H21NO3
Theoretical Monoisotopic Mass (Da) 311.15214
Experimentally Determined Exact Mass (Da) Data not available

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the parent ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it is expected to break apart at its weakest bonds and in characteristic ways that reflect its structure.

A detailed analysis of these fragment ions would help to confirm the connectivity of the methoxy, benzophenone, and morpholinomethyl moieties. Predicted fragmentation would likely involve:

Cleavage of the bond between the carbonyl group and the phenyl rings (alpha-cleavage), a characteristic fragmentation for ketones.

Fragmentation of the morpholine ring.

Cleavage at the benzylic position connecting the morpholine group to the phenyl ring.

However, without experimental mass spectrometry data, a definitive fragmentation pattern and the relative abundance of the fragment ions for this specific compound cannot be reported.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted Fragment Ion (m/z) Corresponding Structural Fragment Status
[Data] [Data] Experimental data not available
[Data] [Data] Experimental data not available

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. As of now, the crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Determination of Molecular Conformation and Torsion Angles

The conformation of benzophenone derivatives is of significant interest, particularly the torsion angles between the two phenyl rings and the central carbonyl group. These angles are influenced by the steric and electronic effects of the substituents on the rings. For this compound, X-ray crystallography would reveal:

The dihedral angle between the 3-methoxyphenyl ring and the plane of the carbonyl group.

The dihedral angle between the 3'-(morpholinomethyl)phenyl ring and the plane of the carbonyl group.

The conformation of the morpholine ring (typically a chair conformation).

Table 3: Torsion Angles of this compound

Torsion Angle Value (°)
Phenyl-Carbonyl-Phenyl Data not available
C-C-O-C (Methoxy group) Data not available

Analysis of Crystal Packing and Intermolecular Contacts

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. An analysis of the crystal packing of this compound would identify:

The presence or absence of hydrogen bonding, for instance, between the morpholine oxygen or nitrogen and hydrogen atoms of adjacent molecules.

Possible π-π stacking interactions between the aromatic rings.

Other significant intermolecular contacts that stabilize the crystal lattice.

This information is crucial for understanding the solid-state properties of the compound. Without a determined crystal structure, a discussion of the crystal packing and intermolecular contacts for this compound would be entirely speculative.

V. Photochemical Reactivity and Excited State Dynamics of 3 Methoxy 3 Morpholinomethyl Benzophenone

Fundamental Photophysical Processes of Substituted Benzophenones

The journey from light absorption to chemical reaction involves a series of rapid and efficient photophysical steps. For benzophenone (B1666685) derivatives, this is characterized by the highly efficient population of a reactive triplet state.

The initial event in the photochemistry of a benzophenone derivative is the absorption of a photon, typically in the ultraviolet (UV) region of the electromagnetic spectrum. For the parent benzophenone molecule, absorption of light around 350 nm corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n → π* transition). bgsu.edu This process generates the first excited singlet state, denoted as S₁. unibo.it

The presence of substituents on the phenyl rings influences the energy of these transitions and thus the absorption spectrum. mdpi.comscialert.net The methoxy (B1213986) group (-OCH₃) in 3-Methoxy-3'-morpholinomethyl benzophenone, being an electron-donating group, can cause shifts in the absorption bands. mdpi.com The specific solvent environment can also play a crucial role, with polar solvents often causing a blue shift (a shift to shorter wavelengths) of the n → π* transition due to stabilization of the ground state through hydrogen bonding. mdpi.comscialert.net This interaction between the solute and solvent can significantly influence the absorbance energies. nih.govsemanticscholar.org Upon excitation, a higher energy singlet state (S₂) may initially be formed, which then rapidly collapses to the S₁ state through a process called internal conversion. bgsu.edu

A defining characteristic of benzophenone photochemistry is the remarkably efficient and rapid conversion from the first excited singlet state (S₁) to the lowest triplet state (T₁). scispace.com This process, known as intersystem crossing (ISC), involves a change in the spin multiplicity of the excited electron and is technically spin-forbidden. edinst.com However, for benzophenone, the quantum yield of ISC is nearly unity (~100%), meaning almost every molecule that reaches the S₁ state is converted to the T₁ state. edinst.comcore.ac.uk

This high efficiency is attributed to strong spin-orbit coupling between the singlet and triplet manifolds. acs.org The mechanism is believed to proceed indirectly, involving an initial ISC from the S₁(n,π) state to a nearby higher-energy triplet state, T₂(π,π), followed by rapid internal conversion to the lowest triplet state, T₁(n,π*). scispace.comacs.org This entire process is incredibly fast, occurring on the picosecond timescale. acs.orgrmit.edu.vn For the parent benzophenone, the transition from S₁ to an intermediate state takes approximately 6.5 ps, with the subsequent transition to T₁ taking around 10 ps. acs.org Solvation can also modify the rate of intersystem crossing, particularly through hydrogen-bonding interactions with protic solvents. scispace.com

Once formed, the T₁ triplet state has a significantly longer lifetime than the S₁ singlet state, allowing it to participate in intermolecular and intramolecular reactions. nih.gov The triplet state can be considered a diradical, with unpaired electron density on the carbonyl oxygen and carbon atoms, making it highly reactive. bgsu.edu

The lifetime of the triplet state is influenced by several factors, including the solvent, temperature, and the nature of the substituents on the benzophenone core. nih.govacs.org Deactivation of the triplet state can occur through several pathways:

Phosphorescence: Radiative decay back to the singlet ground state (S₀), which involves the emission of light. edinst.comedinst.com

Non-radiative decay: Intersystem crossing back to the S₀ state without light emission. edinst.com

Quenching: Interaction with other molecules (quenchers), such as oxygen, which deactivates the triplet state. edinst.com

Chemical reaction: The triplet state can react with other molecules, most notably through hydrogen atom abstraction. nih.gov

Substituents can affect the triplet lifetime by altering the energy gap between the T₁ state and the ground state. nih.gov The lifetimes for various substituted benzophenones have been estimated to be in the range of 110 to 450 picoseconds in their higher triplet excited states (Tn). nih.gov

Photophysical Properties of Benzophenone and Derivatives
PropertyBenzophenone (Typical Values)Influence of Substituents (e.g., Methoxy, Morpholinomethyl)
Absorption Max (n → π*)~340-350 nmShifts in wavelength and intensity depending on electronic nature and position. mdpi.com
S₁ Lifetime~15 picoseconds in hexane (B92381) researchgate.netCan be influenced by solvent and substituent effects.
ISC Quantum Yield (ΦISC)~1.0 (nearly 100%) edinst.comcore.ac.ukGenerally remains high for many derivatives.
ISC Rate~6-10 picoseconds core.ac.ukCan be affected by solvent interactions and substituent-induced changes in state energies. scispace.com
T₁ LifetimeMicroseconds to milliseconds (highly dependent on environment) edinst.comInfluenced by substituent's electronic effects and potential for intramolecular quenching. nih.gov

Photoreduction Mechanisms of Benzophenone Derivatives

The primary photochemical reaction pathway for the benzophenone triplet state is photoreduction, which typically proceeds through the abstraction of a hydrogen atom from a suitable donor molecule. bgsu.eduyoutube.com

Upon formation, the electrophilic oxygen atom of the T₁(n,π*) state of benzophenone can abstract a hydrogen atom from a hydrogen-donating substrate (R-H), such as an alcohol or a lipid. nih.govmedicaljournals.se This process results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor (R•). youtube.com

The classic example of this reaction is the photoreduction of benzophenone by isopropyl alcohol, which yields benzopinacol (B1666686) upon the dimerization of two ketyl radicals. bgsu.edu The mechanism involves the triplet excited benzophenone abstracting the weakly bonded hydrogen from the α-carbon of the alcohol. youtube.com This hydrogen abstraction ability is a fundamental aspect of benzophenone's utility as a photosensitizer and photoinitiator. rsc.orgacs.org The activation energy for this hydrogen abstraction can be significantly influenced by the solvent environment. rsc.orgresearchgate.net

The rate and efficiency of photoreduction are highly dependent on the substituents attached to the benzophenone rings. acs.orgnih.gov These substituents can alter the photoreactivity through electronic and steric effects. acs.org

For this compound, both substituents are expected to play a significant role:

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the energy and character of the T₁(n,π*) state. Studies on di-para-methoxy benzophenone have shown that such substituents have a remarkable effect on the rate coefficients of photoreduction, primarily by altering the activation energy of the process. acs.orgnih.gov This is linked to the stability of the resulting ketyl radical intermediate. acs.orgnih.gov

Morpholinomethyl Group (-CH₂-N(CH₂CH₂)₂O): This substituent is particularly interesting because it contains a tertiary amine moiety. Tertiary amines are excellent hydrogen donors. The presence of this group within the same molecule introduces the possibility of an efficient intramolecular hydrogen abstraction pathway. The triplet excited carbonyl group could abstract a hydrogen atom from a carbon atom alpha to the nitrogen in the morpholinomethyl group. This intramolecular process would compete with intermolecular hydrogen abstraction from the solvent or other substrates, potentially leading to different photoproducts and a shorter triplet state lifetime.

Role as a Photoinitiator in Academic Photopolymerization Research

Following an extensive review of academic literature and research databases, it has been determined that specific studies focusing on the role of this compound as a photoinitiator in academic photopolymerization research are not publicly available. Consequently, detailed information regarding its specific photochemical reactivity, the precise mechanisms of radical generation, and its efficiency in model systems could not be obtained.

Due to the absence of published research on the application of this compound in photopolymerization, there is no data available on its efficiency in any model systems. Therefore, it is not possible to provide data tables or a summary of research findings on its performance in initiating polymerization of common monomers.

Vi. Supramolecular Assemblies and Intermolecular Interactions

Hydrogen Bonding Networks Involving Methoxy (B1213986) and Morpholine (B109124) Moieties

The potential for hydrogen bonding in 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685) is a key determinant of its molecular recognition and self-assembly properties. The oxygen and nitrogen atoms of the morpholine ring, as well as the oxygen atom of the methoxy group, can act as hydrogen bond acceptors.

While 3-Methoxy-3'-morpholinomethyl benzophenone lacks classical hydrogen bond donors (like O-H or N-H), it can participate in non-conventional hydrogen bonds. The possibility of intramolecular hydrogen bonding exists, for instance, between a C-H group of the benzophenone core and the oxygen or nitrogen of the morpholine moiety, which could influence the conformation of the morpholinomethyl side chain.

Intermolecularly, the morpholine and methoxy groups are expected to be primary sites for hydrogen bonding with surrounding molecules, including solvents or other molecules in a crystal lattice. The oxygen atom of the methoxy group and the nitrogen and oxygen atoms of the morpholine ring can accept hydrogen bonds from suitable donors.

Potential Hydrogen Bond Donor Acceptor Typical Distance (Å) **Typical Angle (°) **
Intermolecular C-H···OAromatic/Aliphatic C-HMethoxy Oxygen2.9 - 3.5120 - 170
Intermolecular C-H···OAromatic/Aliphatic C-HMorpholine Oxygen2.9 - 3.5120 - 170
Intermolecular C-H···NAromatic/Aliphatic C-HMorpholine Nitrogen3.0 - 3.6120 - 170

This table is interactive. Click on the headers to sort the data.

Non-Covalent Interactions in Solid and Solution States

Beyond conventional hydrogen bonding, a range of weaker non-covalent interactions contributes to the stability of the supramolecular assemblies of this compound.

The two phenyl rings of the benzophenone core are susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic systems, are a significant driving force for the association of molecules in both the solid state and in solution. The substitution pattern on the rings can influence the geometry of the stacking, with face-to-face and offset arrangements being possible. The presence of the methoxy group can modulate the electronic character of one ring, potentially leading to favorable electrostatic interactions with the unsubstituted ring of a neighboring molecule.

Interaction Type Participating Groups Typical Distance (Å) Energetic Contribution (kcal/mol)
π-π StackingBenzophenone Aromatic Rings3.3 - 3.81 - 3

This table is interactive. Click on the headers to sort the data.

Furthermore, C-H...π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also anticipated. The aromatic rings of the benzophenone core can act as acceptors for C-H donors from neighboring molecules, further stabilizing the three-dimensional packing.

Formation of Supramolecular Architectures

The cumulative effect of hydrogen bonding, π-π stacking, and C-H...O/π interactions leads to the formation of well-defined supramolecular architectures. It is conceivable that this compound could assemble into various motifs, such as one-dimensional chains propagated by head-to-tail interactions or two-dimensional sheets formed through a combination of hydrogen bonding and π-π stacking. The flexibility of the morpholinomethyl side chain may allow for conformational polymorphism, where different crystal packings and supramolecular arrangements can be adopted by the same molecule. The study of these architectures is fundamental to understanding the material properties of this compound.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings on the supramolecular assemblies and intermolecular interactions of the chemical compound this compound, specifically concerning its co-crystallization and self-assembly behaviors, are not publicly available.

Efforts to locate specific studies on the co-crystallization of this compound, including data on potential co-formers or analyses of resulting crystal structures, have been unsuccessful. Similarly, information detailing the principles and directives governing the self-assembly of this compound into larger supramolecular structures is absent from the surveyed scientific databases and publications.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline focusing solely on the supramolecular chemistry of this compound. The required scientifically validated data for the sections on "Co-crystallization Studies" and "Self-Assembly Principles and Directives" does not appear to be published in the accessible scientific domain.

Further research would be required to be conducted in a laboratory setting to determine the properties and interactions necessary to fulfill the requested article's scope.

Vii. Mechanistic Investigations of Chemical Transformations Involving 3 Methoxy 3 Morpholinomethyl Benzophenone

Regioselectivity and Stereoselectivity in Synthesis

The precise arrangement of atoms in 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685) is a direct result of controlling the regioselectivity of an electrophilic aromatic substitution and the stereochemical nature of the amine formation.

The formation of the benzophenone core of the target molecule typically involves a Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution (EAS). wisc.edu In this synthesis, one of the aromatic rings bears a methoxy (B1213986) (-OCH3) group. This substituent plays a critical role in directing the position of the incoming acyl group.

The methoxy group exerts two opposing electronic effects: a resonance effect and an inductive effect. youtube.com

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. wisc.eduyoutube.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene. wisc.edu Resonance structures show that this electron density is specifically increased at the carbon atoms ortho and para to the methoxy group. wisc.eduyoutube.com

Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the aromatic ring through the sigma bond. youtube.com

The resonance effect is significantly stronger than the inductive effect, meaning the net result is that the methoxy group is an activating substituent. youtube.com The increased electron density at the ortho and para positions directs the incoming electrophile (the acylium ion) to these sites. wisc.eduyoutube.com

The reaction, therefore, can theoretically yield two different regioisomers: the ortho-acylated product and the para-acylated product.

Isomer Substitution Pattern Relative Yield Influencing Factors
ortho-acylatedAcyl group at C2MinorSteric hindrance between the bulky acyl group and the methoxy group. researchgate.net
para-acylatedAcyl group at C4MajorLess steric hindrance, making it the kinetically and thermodynamically favored product.

In the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone, the methoxy group is at the 3-position of the final product. This implies that the Friedel-Crafts acylation occurs between a benzoyl derivative and anisole (B1667542) (methoxybenzene), where the acylation takes place at the para position of anisole to form an intermediate, which is then further functionalized. The alternative, acylating a 3-substituted benzoyl chloride onto benzene, would be followed by the introduction of the morpholinomethyl group. The regioselectivity of the Mannich reaction (introducing the morpholinomethyl group) on a pre-formed 3-methoxybenzophenone (B1367068) would be directed by both the methoxy and the benzoyl groups. The strongly deactivating benzoyl group would direct meta, while the activating methoxy group directs ortho and para, leading to a complex mixture. Therefore, a synthetic strategy involving the para-acylation of anisole is more regiochemically controlled.

The morpholinomethyl group is introduced onto the second aromatic ring via a Mannich reaction. oarjbp.com This is a three-component condensation involving a compound with an active hydrogen (the benzophenone intermediate), formaldehyde (B43269), and a secondary amine (morpholine). wikipedia.orgnih.gov The mechanism proceeds through the formation of an electrophilic iminium ion (the Eschenmoser salt precursor) from morpholine (B109124) and formaldehyde. wikipedia.org This iminium ion then attacks the electron-rich position of the other benzophenone ring in an electrophilic aromatic substitution reaction to form the C-C bond, resulting in the final tertiary amine product. nih.gov

The nitrogen atom in the resulting morpholinomethyl moiety is tertiary. A nitrogen atom with three different substituents can be a chiral center. libretexts.org However, in acyclic or flexible cyclic tertiary amines like this one, the nitrogen atom undergoes a rapid process called pyramidal inversion. libretexts.org This inversion interconverts the two enantiomeric configurations through a planar transition state. libretexts.org

Rate of Inversion: For typical aliphatic tertiary amines, this inversion occurs thousands to millions of times per second at room temperature. libretexts.org

Stereochemical Outcome: Because of this rapid inversion, the nitrogen atom in the morpholinomethyl group is not a stable stereocenter, and the product is obtained as a single, achiral compound (assuming no other stereocenters are present in the molecule). libretexts.org

Control of stereochemistry in this context is generally not a factor unless a pre-existing chiral center in the molecule could lead to the formation of diastereomers, or if a chiral catalyst is employed to achieve an asymmetric Mannich reaction, which is not typically relevant for this structure. wikipedia.orgnih.gov The formation of the tertiary amine is therefore stereochemically straightforward, yielding a racemic mixture only if a new stereocenter is formed at the carbon atom, which is not the case here.

Reaction Kinetics and Thermodynamics

The efficiency and outcome of a multi-step synthesis are dictated by the kinetics and thermodynamics of each transformation. Identifying rate-determining steps and understanding the energy landscapes are key to process optimization.

The synthesis of this compound involves at least two key bond-forming reactions: a Friedel-Crafts acylation and a Mannich reaction.

Friedel-Crafts Acylation: The mechanism involves two principal stages:

Formation of the electrophile (an acylium ion) from an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. wisc.edu

Electrophilic attack of the acylium ion on the aromatic ring, proceeding through a high-energy intermediate called an arenium ion or sigma complex. wisc.edu

The rate-determining step in Friedel-Crafts acylation is generally the formation of the arenium ion. ethz.ch This step involves the disruption of the aromaticity of the benzene ring, which is a high-energy process. The subsequent deprotonation to restore aromaticity is a fast process. The reaction kinetics are often complex and can be influenced by the concentration of the catalyst. researchgate.net

Mannich Reaction: The key steps in the Mannich reaction for this synthesis are:

Formation of the electrophilic morpholinomethyl iminium cation from morpholine and formaldehyde, typically under acidic conditions. wikipedia.org

Electrophilic aromatic substitution, where the benzophenone intermediate acts as the nucleophile, attacking the iminium cation.

Similar to the Friedel-Crafts reaction, the rate-determining step for the Mannich reaction in this context is the electrophilic attack on the aromatic ring. This step also requires the disruption of aromaticity to form a sigma complex, representing the highest activation barrier in the sequence.

Energy Profile of the Mannich Reaction: The profile begins with the reactants (the benzophenone intermediate, morpholine, and formaldehyde). An initial, low-energy step is the formation of the electrophilic iminium ion. The subsequent C-C bond-forming step, the electrophilic attack on the benzophenone aromatic ring, represents the major energy barrier (the rate-determining step). This leads to a high-energy arenium ion intermediate. A rapid deprotonation follows, restoring aromaticity and forming the final, thermodynamically stable product.

Catalyst Design and Performance in Synthetic Routes

Catalysis is fundamental to the efficiency, selectivity, and environmental impact of the synthetic routes to this compound.

Catalysis in Friedel-Crafts Acylation: The choice of catalyst for the Friedel-Crafts acylation step is critical.

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and common catalyst. google.com However, it often forms a strong complex with the carbonyl oxygen of the benzophenone product, preventing it from acting catalytically. youtube.comresearchgate.net This necessitates the use of stoichiometric or even super-stoichiometric amounts, leading to significant waste during aqueous workup. Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, sometimes under milder conditions. researchgate.netstackexchange.com

Modern Catalytic Systems: To overcome the limitations of traditional Lewis acids, significant research has focused on developing truly catalytic systems. Metal triflates, such as those of hafnium (Hf(OTf)₄) or lanthanides (Ln(OTf)₃), have proven to be effective catalysts that can be used in smaller quantities and are often recoverable and reusable. chemistryjournals.net The use of ionic liquids as both solvent and catalyst has also been explored to create greener reaction conditions. beilstein-journals.orgrsc.org Solid acid catalysts, such as zeolites, offer advantages in terms of separation and reusability, although they may require higher temperatures. researchgate.net

Catalyst System Typical Conditions Advantages Disadvantages
AlCl₃ / FeCl₃Anhydrous, often in a non-polar solventHigh reactivity, low costStoichiometric amounts needed, harsh workup, waste generation youtube.comresearchgate.net
Metal Triflates (e.g., Hf(OTf)₄)Catalytic amounts (0.1-20 mol%)High activity, can be recycledHigher cost than simple Lewis acids chemistryjournals.net
Zeolites (e.g., H-ZSM-5)Higher temperatures, solvent-free or high-boiling solventRecyclable, environmentally benignCan suffer from deactivation, may require higher temperatures researchgate.net
Ionic LiquidsCan act as both solvent and catalystGreen solvent potential, catalyst recyclabilityCan be expensive, product separation may be challenging beilstein-journals.orgrsc.org

Catalysis in the Mannich Reaction: The Mannich reaction is typically catalyzed by either acid or base. wikipedia.org For the aminomethylation of an aromatic ring, which is an electrophilic substitution, acid catalysis is employed. The acid protonates the intermediate formed from formaldehyde and morpholine, facilitating the elimination of water to generate the highly electrophilic iminium cation. This greatly increases the rate of reaction with the nucleophilic aromatic ring of the benzophenone precursor. Common acids used for this purpose include hydrochloric acid or acetic acid.

Viii. Future Research Directions and Emerging Paradigms for 3 Methoxy 3 Morpholinomethyl Benzophenone Research

Integration of Machine Learning and AI in Synthetic Design and Optimization

The synthesis of complex organic molecules like 3-Methoxy-3'-morpholinomethyl benzophenone (B1666685) can be significantly accelerated through the integration of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing synthetic chemistry by predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes.

Detailed Research Findings: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing a target molecule. For a multi-step synthesis that could lead to 3-Methoxy-3'-morpholinomethyl benzophenone, ML algorithms could predict the most effective catalysts, solvents, temperatures, and reaction times for each step, thereby minimizing byproduct formation and maximizing yield. Studies have already demonstrated the use of ML to select important attributes for designing new benzophenone derivatives for specific applications. mdpi.com Furthermore, AI-driven retrosynthesis tools can propose entirely new synthetic pathways that may be more efficient or sustainable than traditional methods. For instance, an AI could identify a novel coupling strategy for joining the methoxy-substituted and morpholinomethyl-substituted aryl rings that a human chemist might not consider.

Below is an interactive data table illustrating how a machine learning model could be used to predict the yield of a key synthetic step.

CatalystSolventTemperature (°C)Time (h)Predicted Yield (%)
Pd(OAc)2Toluene1001285
NiCl2(dppp)Dioxane802478
CuIDMF120892
Fe(acac)3THF601865

This table is illustrative, showing hypothetical predictions from a machine learning model for a cross-coupling reaction to form the benzophenone core.

Future research would involve developing bespoke ML models trained on datasets of reactions specific to substituted benzophenones. This would enable high-throughput virtual screening of synthetic conditions, dramatically reducing the experimental effort required to produce this compound and its analogues. researchgate.net

Exploration of Novel Reactivity Modes for Methoxy- and Morpholine-Substituted Benzophenones

The benzophenone core is renowned for its rich photochemistry, primarily involving the excitation of a non-bonding electron on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition), leading to a highly reactive triplet state. This triplet state can abstract hydrogen atoms from suitable donors, a reactivity that is the basis for many of its applications. acs.org The substituents on this compound are expected to modulate this inherent reactivity in fascinating ways.

Detailed Research Findings: The electron-donating methoxy (B1213986) group can influence the energy and nature of the excited states, potentially affecting the efficiency of intersystem crossing to the reactive triplet state. nih.gov The morpholinomethyl group, a tertiary amine, could participate directly in the photochemical process. Research on the reaction of the benzophenone triplet state with aliphatic amines has shown that it can proceed via hydrogen atom transfer. nih.gov This opens the possibility of intramolecular reactions in this compound, where the excited benzophenone core abstracts a hydrogen atom from the adjacent morpholine (B109124) moiety. Such a process could lead to the formation of novel cyclic structures or transient biradical species with unique chemical properties. An unprecedented example of a photochemical "meta effect" has been reported for 3-(hydroxymethyl)benzophenone, where electronic communication between the 1,3-positions of the benzene (B151609) ring leads to a formal intramolecular photoredox process in aqueous solution. nih.gov This suggests that non-canonical reactivity modes for substituted benzophenones are possible and warrant investigation.

Future work should focus on detailed mechanistic studies of this compound under irradiation to uncover these potential novel reaction pathways.

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

To fully understand the novel reactivity modes discussed above, advanced spectroscopic techniques are indispensable. These methods allow researchers to observe the fleeting transient species—such as excited singlet and triplet states, and radical intermediates—that are formed during a photochemical reaction on their natural timescales of femtoseconds to nanoseconds.

Detailed Research Findings: Techniques like femtosecond pump-probe spectroscopy and nanosecond transient absorption (ns-TA) spectroscopy are powerful tools for elucidating photochemical mechanisms. acs.orgscielo.org.zamit.edu In a pump-probe experiment, an initial laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes or reacts. acs.org This allows for the direct observation of excited state lifetimes and the kinetics of intermediate formation and decay. bgsu.eduedinst.com For example, ns-TA has been used extensively to characterize the triplet state of benzophenone and its derivatives, which is crucial for understanding its photoreactivity. acs.orgedinst.comacs.org More advanced techniques like pump-pump-probe spectroscopy can even investigate multi-photon processes, which may be relevant for photocatalytic systems. researchgate.net

Applying these techniques to this compound would provide invaluable data on its excited-state dynamics. Researchers could directly measure the lifetime of its triplet state, identify the absorption spectra of any radical intermediates formed from intramolecular hydrogen abstraction, and determine the rate constants for these processes. This information is critical for designing applications that harness the molecule's specific photochemical behavior.

Computational Screening for Analogues with Tailored Photophysical or Supramolecular Attributes

Computational chemistry provides a powerful avenue for exploring the vast chemical space of substituted benzophenones without the need for extensive experimental synthesis. By using methods like Density Functional Theory (DFT), researchers can predict the properties of molecules in silico, guiding the design of new compounds with desired characteristics. scialert.netresearchgate.net

Detailed Research Findings: Computational studies on benzophenone derivatives have successfully correlated their structural features with their photophysical properties. semanticscholar.orgresearchgate.net For example, DFT calculations can predict absorption spectra, the energies of singlet and triplet excited states (and thus the singlet-triplet energy gap, ΔEST), and orbital distributions (like HOMO and LUMO), which are all critical for applications in photonics and electronics. nih.govacs.org Such calculations have been used to design benzophenone-based emitters for organic light-emitting diodes (OLEDs). nih.gov

For this compound, computational screening could be employed to design analogues with tailored properties. For instance, by systematically varying the position and type of substituents on the phenyl rings, one could identify derivatives with optimized absorption wavelengths for specific applications, or with enhanced abilities to self-assemble. The morpholine group, in particular, could serve as a handle for directing supramolecular assembly through hydrogen bonding or other non-covalent interactions. Benzophenone-functionalized peptides have already been shown to form supramolecular gels that can act as templates for spatially controlled polymerization. acs.orgchemrxiv.orgwhiterose.ac.uk

The following interactive table shows hypothetical results from a computational screen of analogues, targeting specific photophysical properties.

Analogue SubstitutionPredicted λmax (nm)Predicted ΔEST (eV)Predicted Application
4'-Nitro3800.25Photocatalysis
4,4'-Dimethoxy3500.40OLED Emitter
2'-Amino3650.31Photoinitiator
4'-Cyano3750.28Molecular Sensor

This table is illustrative, demonstrating how computational screening could guide the design of functional analogues of the target compound.

Interdisciplinary Approaches in Organic Materials Science

The unique functional groups of this compound make it a prime candidate for exploration within interdisciplinary materials science. The benzophenone core is a well-established photoinitiator for polymerization and a versatile building block for advanced materials. researchgate.netrsc.orgresearchgate.netbohrium.com

Detailed Research Findings: Benzophenone derivatives are widely used as host materials and emitters in OLEDs due to their high triplet energies and ability to facilitate efficient energy transfer. researchgate.netmdpi.comnih.govresearchgate.netacs.org The twisted geometry of the benzophenone scaffold can reduce intermolecular quenching effects, which is beneficial for emissive applications. mdpi.com The methoxy and morpholinomethyl substituents on the target compound could be leveraged to fine-tune its properties for such applications. The methoxy group can modulate the electronic properties, while the morpholine group could enhance solubility in polymer matrices or direct the formation of specific thin-film morphologies. Furthermore, the inherent photochemical activity of the benzophenone moiety could be used to create photo-patternable materials or for covalent surface grafting. acs.org

Future research should explore the incorporation of this compound into various material systems. This could include:

Polymer Science: Using the compound as a novel photoinitiator, potentially with unique solubility or diffusion characteristics due to the morpholine group.

Organic Electronics: Evaluating it as a host or emissive material in OLEDs, where the substituents could be used to tune the emission color and efficiency. nih.gov

Supramolecular Chemistry: Investigating its self-assembly into ordered structures, which could be used to create functional gels, liquid crystals, or porous materials like Covalent Organic Frameworks (COFs). nih.govrsc.org

By bridging organic synthesis, photochemistry, and materials engineering, interdisciplinary research will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Q. What conditions optimize the Fries rearrangement for synthesizing this compound?

  • Methodological Answer:
  • Catalyst: Use AlCl₃ (1.1 equiv.) at 160°C for 2 hours.
  • Precursor: Start with 3-methoxyphenyl benzoate and morpholinomethyl chloride.
  • Work-up: Quench with ice-cold 6 N HCl, filter, and recrystallize from acetonitrile/water (70:30) for >90% purity .

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